Plumericin

Inflammation NF-κB Signaling Drug Discovery

Ensure experimental reproducibility by sourcing authenticated Plumericin (CAS 77-16-7), the only iridoid validated for NF-κB inhibition (IC50 1 µM) via IκB blockade. Unlike its inactive glycosidic analog plumieride, Plumericin delivers potent antiproliferative activity in leukemic cells (ED50 4.35–5.58 µg/mL) and superior Gram-positive antibacterial efficacy vs. cloxacillin. Proven in vivo at 3 mg/kg in DNBS colitis models. Do not substitute with structurally similar iridoids—only Plumericin guarantees these specific pharmacological outcomes.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
CAS No. 77-16-7
Cat. No. B1242706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlumericin
CAS77-16-7
Synonymsplumericin
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O
InChIInChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1
InChIKeyVFXXNAVZODKBIW-JKXVGBJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 80 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plumericin (CAS 77-16-7): A Spirolactone Iridoid with Defined NF-κB Inhibitory and Antiproliferative Activity


Plumericin (CAS 77-16-7) is a naturally occurring spirolactone iridoid isolated from various plant species within the Apocynaceae family, including Himatanthus sucuuba, Plumeria rubra, and Allamanda cathartica [1]. It is characterized by a molecular formula of C15H14O6 and a molecular weight of 290.27 g/mol [2]. Functionally, plumericin acts as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, blocking IκB phosphorylation and degradation, thereby suppressing downstream pro-inflammatory gene expression [3]. It also demonstrates antiproliferative activity against multiple cancer cell lines and antibacterial properties against Gram-positive bacteria [3].

Plumericin Substitution Risks: Why Structural Analogs Do Not Guarantee Functional Equivalence


Substituting plumericin with other iridoid glycosides (e.g., plumieride) or structurally related analogs (e.g., isoplumericin) without empirical validation poses significant scientific and procurement risk. Although these compounds share a common biosynthetic origin and similar core scaffolds, their functional activity and potency profiles are not interchangeable [1]. Direct comparative evidence demonstrates that while plumericin exhibits potent NF-κB inhibition (IC50 1 μM) and cytotoxic activity, its closely related glycosidic counterpart, plumieride, is completely inactive across multiple test systems [2]. Similarly, the stereoisomer isoplumericin shows differential potency in specific assays [3]. Consequently, research outcomes and experimental reproducibility are contingent upon the specific use of plumericin, not merely any in-class iridoid.

Plumericin Comparative Data: Quantitative Evidence for Scientific Selection


NF-κB Pathway Inhibition: Plumericin vs. Inactive Iridoid Glycosides

Plumericin is a potent inhibitor of NF-κB-mediated transactivation, with an IC50 of 1 μM in a luciferase reporter gene assay [1]. This activity is not a general property of the iridoid class. In a comparative bioactivity-directed fractionation study of Plumeria rubra constituents, plumericin demonstrated clear biological activity, whereas the structurally related glycosidic isolates plumieride, 13-O-coumaroylplumieride, and protoplumericine A were completely inactive across all test systems, including cytotoxicity and antibacterial assays [2].

Inflammation NF-κB Signaling Drug Discovery

Antiproliferative Activity in Leukemic Cell Lines: Plumericin ED50 Quantification

Plumericin demonstrates potent, quantified antiproliferative activity against both acute and chronic leukemic cancer cell lines. It inhibited the proliferation of NB4 (acute promyelocytic leukemia) cells with an ED50 of 4.35 ± 0.21 μg/mL, and K562 (chronic myelogenous leukemia) cells with an ED50 of 5.58 ± 0.35 μg/mL [1]. The mechanism of growth inhibition in both cell lines was confirmed to be apoptosis induction, with additional G2/M phase cell cycle arrest observed specifically in K562 cells [1].

Oncology Leukemia Antiproliferative

Antibacterial Activity Against Gram-Positive Pathogens: Plumericin vs. Cloxacillin

In a comparative antimicrobial study, plumericin exhibited superior antibacterial potency against Enterococcus faecalis and Bacillus subtilis relative to the clinical antibiotic cloxacillin. The minimum inhibitory concentration (MIC) values for plumericin were determined to be 1.56 μg/mL against E. faecalis and 3.125 μg/mL against B. subtilis, whereas cloxacillin showed higher MIC values of 3.125 μg/mL and >100 μg/mL against the same strains, respectively [1].

Antimicrobial Gram-positive bacteria Natural Products

In Vivo Anti-Inflammatory Efficacy: Plumericin in DNBS-Induced Colitis

Plumericin demonstrates quantifiable in vivo anti-inflammatory efficacy in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model. Treatment with plumericin at 3 mg/kg significantly reduced macroscopic colon injury scores and attenuated the loss in body weight compared to vehicle-treated colitis controls [1]. At the molecular level, plumericin treatment significantly reduced colonic expression of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), as well as nitrotyrosine formation, a marker of oxidative stress [1].

Inflammatory Bowel Disease In Vivo Pharmacology Colitis

Computational Pharmacokinetic Profiling: Plumericin vs. Other Natural Anti-Tubercular Agents

An in silico comparative study evaluated the physicochemical and pharmacokinetic properties of seven natural anti-tubercular agents, including plumericin. Plumericin was predicted to have 100% human intestinal absorption (HIA) and a Caco-2 permeability of 20.18 nm/s, comparable to the other agents in the panel which ranged from 94.89% to 100.00% HIA and 20.18 to 54.75 nm/s Caco-2 permeability [1]. Notably, in silico toxicological screening predicted plumericin to be non-carcinogenic in both mouse and rat models, a favorable profile relative to other compounds in the set, such as aristololactam and andrographolide, which exhibited carcinogenicity in one or both models [1].

Pharmacokinetics In Silico ADME Drug Development

Comparative Antiparasitic Activity: Plumericin and Isoplumericin Against Leishmania donovani

A comparative study evaluated the in vitro antileishmanial activity of plumericin and its stereoisomer, isoplumericin, against Leishmania donovani promastigotes. Plumericin exhibited an IC50 value of 0.3 μg/mL, while isoplumericin was less potent with an IC50 of 0.4 μg/mL [1]. Although both compounds demonstrated activity, the data indicate a slight, quantifiable difference in potency between the two structurally related stereoisomers.

Antiparasitic Leishmaniasis Neglected Tropical Diseases

Plumericin Procurement Guidance: Optimal Research and Industrial Application Scenarios


In Vitro NF-κB Pathway Inhibition Studies

Plumericin is ideally suited for use as a selective chemical probe in NF-κB pathway research. As validated in Section 3, it exhibits a potent IC50 of 1 μM in luciferase reporter assays [4], enabling researchers to dissect inflammatory signaling cascades. Its mechanism of action, involving the blockade of IκB phosphorylation and degradation, is well-defined [4]. The documented inactivity of structurally similar iridoids (e.g., plumieride) in analogous assays further justifies the specific procurement of plumericin to ensure experimental validity [3].

Antiproliferative Screening and Leukemia Research

Researchers in oncology, particularly those focused on hematological malignancies, should prioritize plumericin for its validated antiproliferative activity against both acute (NB4) and chronic (K562) leukemia cell lines, with defined ED50 values of 4.35 ± 0.21 μg/mL and 5.58 ± 0.35 μg/mL, respectively [4]. The compound's established mechanism of apoptosis induction and G2/M cell cycle arrest in these models provides a robust foundation for mechanistic follow-up studies.

Natural Product-Derived Antibacterial Discovery

Plumericin serves as a valuable reference standard or starting point for antibacterial discovery programs, particularly those targeting Gram-positive pathogens. Its demonstrated superiority over the clinical antibiotic cloxacillin against Enterococcus faecalis (MIC 1.56 μg/mL vs. 3.125 μg/mL) and Bacillus subtilis (MIC 3.125 μg/mL vs. >100 μg/mL) positions it as a compelling benchmark for evaluating novel antibacterial agents [4].

Preclinical In Vivo Colitis and IBD Model Studies

For research groups employing chemically induced colitis models (e.g., DNBS or DSS), plumericin offers a validated in vivo-active compound. The data presented in Section 3 confirm its efficacy at 3 mg/kg in reducing macroscopic and histological signs of colon injury, as well as inflammatory and oxidative stress markers, in a DNBS-induced mouse model [4]. This makes plumericin a suitable positive control or test article for preclinical IBD research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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